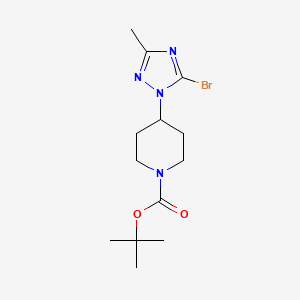

Tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrN4O2/c1-9-15-11(14)18(16-9)10-5-7-17(8-6-10)12(19)20-13(2,3)4/h10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADTWUXPQMRIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)Br)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the triazole ring: This can be achieved by reacting 3-methyl-1,2,4-triazole with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Piperidine ring formation: The piperidine ring can be synthesized by reacting a suitable precursor, such as 4-piperidone, with appropriate reagents.

Coupling of the triazole and piperidine rings: The brominated triazole is then coupled with the piperidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Introduction of the tert-butyl ester group: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol using an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted triazole derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, affecting the triazole and piperidine rings.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products:

- Substituted triazole derivatives

- Oxidized or reduced forms of the compound

- Carboxylic acid derivative from ester hydrolysis

Scientific Research Applications

Chemistry:

Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology and Medicine:

Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

Biological Studies: It can be used in studies to understand the interaction of triazole-containing compounds with biological systems.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Agrochemicals: It may be explored for use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate depends on its specific application. In drug development, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological targets, and the presence of the bromine atom and piperidine ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate can be compared to analogs with variations in substituents on the triazole ring or modifications to the piperidine scaffold.

Compound A: tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate

- Key Differences :

- Triazole Substituents : Replaces bromine with a trifluoromethyl (-CF₃) group at the 5-position and introduces a thioether (-S-) linkage.

- Piperidine Modifications : Contains a hydroxymethyl group at the 4-position of the piperidine ring.

- Functional Implications: The -CF₃ group enhances lipophilicity and metabolic stability, making it advantageous in drug design. The thioether group may improve membrane permeability but could also introduce susceptibility to oxidative degradation.

Compound B: tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate

- Key Differences :

- Core Structure : Replaces the triazole ring with a 4-(trifluoromethyl)phenyl group directly attached to the piperidine.

- Functional Implications :

- The aromatic phenyl group introduces π-π stacking capabilities, useful in targeting hydrophobic enzyme pockets.

- The -CF₃ substituent provides electron-withdrawing effects, stabilizing the molecule against nucleophilic attack.

- Lacks the reactive bromine atom, limiting its utility in post-synthetic modifications.

Compound C: tert-Butyl 1-(methoxycarbonyl)-2-hydroxycyclopentylcarbamate (CAS 1453267-35-0)

- Key Differences :

- Scaffold : Replaces piperidine with a cyclopentane ring and introduces a methoxycarbonyl group.

- The methoxycarbonyl group may act as a prodrug moiety, enabling controlled release of active metabolites.

Structural and Functional Comparison Table

Research Findings and Trends

Bromine vs. Trifluoromethyl Groups :

- Bromine in the target compound facilitates cross-coupling reactions, enabling diversification of the triazole ring . In contrast, the -CF₃ group in Compound A enhances metabolic stability, a feature critical for orally bioavailable drugs.

- The -CF₃ group’s electron-withdrawing nature may reduce nucleophilic aromatic substitution reactivity compared to bromine.

Thioether vs. Ether Linkages :

- Compound A’s thioether group offers higher lipophilicity than an ether analog but requires stabilization against oxidation in vivo .

Scaffold Flexibility :

- The rigid cyclopentane scaffold in Compound C may improve target binding but limits adaptability in structure-activity relationship (SAR) studies compared to the piperidine-based analogs .

Biological Activity

Tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This molecular structure suggests the presence of a triazole ring, which is often associated with various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial and fungal strains. A study demonstrated that compounds with triazole moieties can inhibit the growth of pathogens by interfering with their cellular processes.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 100 |

| Candida albicans | 20 | 75 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound exhibited cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In a study involving MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive) cell lines, the compound demonstrated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| MCF-7 | 25.0 | Cell cycle arrest at G0/G1 phase |

The results indicated that this compound selectively inhibited cancer cell proliferation while sparing normal cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, inhibition of the PI3K/Akt signaling pathway was observed, leading to reduced cell viability in cancer cells.

Q & A

Basic: What are the established synthetic routes for preparing tert-butyl 4-(5-bromo-3-methyl-1,2,4-triazol-1-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with the formation of the triazole ring. A common approach includes:

- Step 1 : Cyclocondensation of hydrazine derivatives with nitriles or thiocyanates to form the 1,2,4-triazole core. For brominated triazoles, bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions .

- Step 2 : Piperidine functionalization via nucleophilic substitution or coupling reactions. The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

- Key Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) and recrystallization (e.g., using ethanol/water mixtures) ensure high purity .

Basic: How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for structural confirmation. Using programs like SHELXL (part of the SHELX suite), researchers can refine crystallographic data to determine bond lengths, angles, and stereochemistry . For example:

- Data Collection : Single crystals are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL iteratively adjusts atomic positions to minimize residuals (R-factor < 0.05 for high-quality data).

- Validation : The CCDC database (e.g., deposition number) provides peer-reviewed structural references .

Basic: What analytical techniques are critical for assessing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% typical). Mobile phases often use acetonitrile/water gradients .

- NMR : ¹H/¹³C NMR spectra confirm regiochemistry (e.g., triazole substitution pattern) and Boc protection. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .

- LCMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+ = 374.2 for C₁₃H₂₁BrN₄O₂) .

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

- Temperature Control : Bromination (Step 1) requires low temperatures (0–5°C) to avoid overhalogenation .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in piperidine functionalization .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethereal solvents (THF) reduce side reactions .

- Yield Tracking : Design of Experiments (DoE) methodologies statistically optimize parameters like reaction time and stoichiometry .

Advanced: What strategies are employed to study the reactivity of the bromo group in this compound?

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd-catalyzed) replaces bromine with aryl/heteroaryl groups, enabling SAR studies .

- Nucleophilic Substitution : Bromine can be displaced by amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

- Radical Pathways : Photoredox catalysis (e.g., Ir(ppy)₃) facilitates C-Br bond activation for alkylation .

Advanced: How is the biological activity of this compound evaluated in preclinical research?

- In Vitro Assays :

- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values .

- Mechanistic Studies : Flow cytometry (apoptosis) and Western blotting (protein expression) elucidate pathways .

Advanced: How do structural modifications impact the compound’s stability under physiological conditions?

- Boc Deprotection : Acidic conditions (HCl/dioxane) remove the Boc group, forming a primary amine. Stability studies (pH 7.4 PBS, 37°C) track degradation via HPLC .

- Triazole Ring Effects : Electron-withdrawing groups (e.g., Br) enhance metabolic stability compared to methyl derivatives .

Basic: What safety precautions are essential when handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Triazole Substitution : Replacing Br with Cl or CF₃ alters lipophilicity (logP) and bioavailability .

- Piperidine Modifications : N-methylation or fluorination improves blood-brain barrier penetration in CNS-targeted drugs .

- Data Analysis : QSAR models correlate substituent electronic effects (Hammett σ) with activity .

Advanced: What methodologies validate the compound’s role as a kinase inhibitor precursor?

- Kinase Assays : ADP-Glo™ assays measure inhibition of kinases (e.g., EGFR, CDK2) .

- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding affinities to ATP pockets .

- Metabolic Profiling : Microsomal stability tests (human liver microsomes) assess CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.